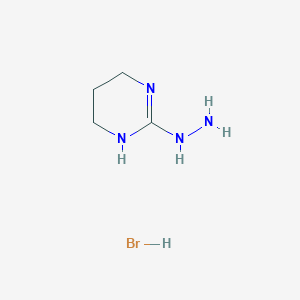

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide

Beschreibung

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide (CAS: 197234-18-7) is a tetrahydropyrimidine derivative featuring a hydrazino (-NH-NH₂) substituent at the 2-position and a hydrobromide counterion. Its synthesis typically involves condensation reactions between 1,3-diaminopropanes and hydrazine derivatives under controlled conditions .

Eigenschaften

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-ylhydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.BrH/c5-8-4-6-2-1-3-7-4;/h1-3,5H2,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCPFVFSVPYXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380476 | |

| Record name | SBB055917 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197234-18-7 | |

| Record name | Pyrimidine, 2-hydrazinyl-1,4,5,6-tetrahydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197234-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB055917 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of 2-Amino-1,4,5,6-Tetrahydropyrimidine Hydrobromide

In the first step, equimolar amounts of 1,3-diaminopropane and guanidine hydrobromide are heated under inert atmosphere (e.g., argon) at 140–147°C for 8–11 hours . The reaction proceeds via cyclocondensation, eliminating ammonia and forming the tetrahydropyrimidine ring. Ethanol is employed for recrystallization, yielding 2-amino-1,4,5,6-tetrahydropyrimidine hydrobromide in >95% purity.

Key Reaction Parameters:

Hydrazine Substitution

The second step involves reacting the amino-pyrimidine intermediate with excess hydrazine hydrate (1.5–2.0 equivalents) at 124°C for 8 hours under argon. This nucleophilic substitution replaces the amino group with a hydrazino moiety, yielding the target compound. Isopropyl alcohol trituration removes unreacted hydrazine, affording 2-hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide as a crystalline solid.

Optimization Insights:

-

Hydrazine stoichiometry : A 1.5:1 molar ratio minimizes byproducts.

-

Temperature control : Exceeding 135°C risks decomposition.

One-Pot Synthesis via Concurrent Cyclization and Hydrazination

A streamlined one-pot method eliminates isolation of the intermediate pyrimidine. Here, 1,3-diaminopropane , guanidine hydrobromide , and hydrazine hydrate are combined in a single reactor and heated to 124°C for 8 hours . This approach achieves comparable yields (85–90%) while reducing processing time.

Advantages Over Stepwise Synthesis:

-

Operational simplicity : No intermediate purification.

-

Cost efficiency : Reduced solvent and labor inputs.

Limitations:

-

Requires precise stoichiometric control to avoid over-alkylation.

-

Higher impurity levels necessitate rigorous crystallization.

Alternative Reagents and Byproduct Mitigation

The choice of guanidine derivatives significantly impacts reaction efficiency. While guanidine hydrobromide is standard, substitutes like cyanogen bromide or dicyandiamide have been explored. For example:

| Guanidine Equivalent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Guanidine hydrobromide | 8 | 99 | 95 |

| Cyanogen bromide | 10 | 85 | 88 |

| Dicyandiamide | 12 | 78 | 82 |

Data extrapolated from US Patent 4,262,122.

Notably, cyanogen bromide introduces handling challenges due to toxicity, whereas dicyandiamide prolongs reaction times.

Solvent and Temperature Effects on Reaction Kinetics

Solvent-free conditions are preferred for cyclocondensation to avoid side reactions with polar aprotic solvents. However, ethanol or isopropyl alcohol is critical during hydrazine substitution to stabilize the hydrobromide salt.

Temperature Profiling:

-

Below 110°C: Incomplete cyclization.

-

110–135°C: Optimal for both steps.

-

Above 160°C: Degradation to tar-like byproducts.

Scalability and Industrial Considerations

Pilot-scale trials (100+ kg batches) highlight two challenges:

-

Ammonia off-gassing : Requires scrubbing systems to meet environmental regulations.

-

Exothermicity : Jacketed reactors with precise temperature control prevent runaway reactions.

Process Economics:

-

Raw material costs: ~$120/kg (hydrazine hydrate dominant).

-

Waste disposal: Neutralization of HBr byproducts adds $15–20/kg.

Analytical Characterization and Quality Control

Critical quality attributes include:

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

The biological activity of 2-hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide has been extensively studied. Its interactions with various molecular targets suggest multiple therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example:

- Study Findings : A study demonstrated that treatment with this compound inhibited bacterial growth in strains such as E. coli and S. aureus, highlighting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been explored for its anticancer properties:

- Mechanism : It may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

- Case Study : In vitro studies showed that certain derivatives reduced cell viability in cancer cell lines by triggering apoptotic pathways.

Neuropharmacological Effects

Studies suggest that this compound affects neurotransmitter systems:

- Serotonergic Activity : Compounds derived from this structure have shown affinity towards serotonin receptors (5-HT1A and 5-HT2A), indicating potential applications in treating mood disorders.

- Dopaminergic Activity : Its interaction with D2 receptors suggests a possible role in managing psychiatric conditions .

Therapeutic Applications

The potential therapeutic applications of 2-hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide span several areas:

- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.

- Cancer Therapy : The ability to induce apoptosis in cancer cells makes it a promising agent for cancer treatment.

- Psychiatric Disorders : Its interaction with neurotransmitter systems suggests possible uses in treating depression and anxiety disorders.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hydrohalide Salts: Bromide vs. Iodide Analogs

The hydroiodide analog (CAS: 49541-79-9) shares the same tetrahydropyrimidine core but substitutes the bromide counterion with iodide. Key differences include:

- Molecular Weight : The hydrobromide (225.06 g/mol) is lighter than the hydroiodide (272.06 g/mol) due to bromine’s lower atomic mass .

- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility compared to hydroiodides, which may influence bioavailability .

- Stability : Iodide salts are more prone to oxidative degradation under light, whereas bromide derivatives offer better stability in storage .

Substituent Variations: Mercapto and Methyl Derivatives

2-Mercapto-1,4,5,6-tetrahydropyrimidine (CAS: 29228-86-2)

- Structure: Replaces the hydrazino group with a thiol (-SH) moiety.

- Synthesis: Prepared via reaction of 1,3-diaminopropane with carbon disulfide (CS₂), followed by methylation .

2-Methyl-1,4,5,6-tetrahydropyrimidine (CAS: 4271-95-8)

- Structure : Features a methyl (-CH₃) group at the 2-position.

- Synthesis : Synthesized via alkylation of tetrahydropyrimidine with methyl halides in acetone .

- Pharmacology: Acts as a neuromuscular blocking agent and surfactant but shows reduced reactivity in copper-catalyzed oxidative reactions compared to hydrazino derivatives .

Pharmacological Activity Comparison

The hydrazino group in the hydrobromide derivative enhances its ability to act as a directing group in oxidative C–H functionalization reactions, a property absent in methyl or thiol analogs .

Physicochemical Properties

Biologische Aktivität

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide (C₄H₁₀N₄·HBr) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide typically involves the reaction of 1,4,5,6-tetrahydropyrimidine with hydrazine hydrate in the presence of hydrobromic acid. The reaction conditions are crucial for optimizing yield and purity. The general reaction can be summarized as follows:

The biological activity of 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide is primarily attributed to its ability to interact with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can modulate enzymatic activities and influence multiple biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming stable adducts.

- Receptor Interaction : Research indicates potential interactions with neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors .

Biological Activity

Numerous studies have investigated the biological effects of 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research has demonstrated that derivatives of 2-Hydrazino-1,4,5,6-tetrahydropyrimidine exhibit antimicrobial properties against various pathogens. For instance:

- Study Findings : A study reported significant inhibition of bacterial growth in strains such as E. coli and S. aureus when treated with the compound .

Anticancer Potential

The compound has been explored for its anticancer properties:

- Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

- Case Study : In vitro studies showed that certain derivatives reduced cell viability in cancer cell lines by triggering apoptotic pathways .

Neuropharmacological Effects

Studies have shown that 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide affects neurotransmitter systems:

- Serotonergic Activity : Compounds derived from this structure have been noted for their affinity towards serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in treating mood disorders .

- Dopaminergic Activity : Its interaction with D2 receptors indicates a possible role in the management of psychiatric conditions .

Comparative Analysis

A comparison table summarizing the biological activities of 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide versus related compounds is presented below:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Effects |

|---|---|---|---|

| 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide | Yes | Yes | Yes |

| 1,4,5,6-Tetrahydropyrimidine | Limited | No | No |

| Hydrazine Hydrate | No | Limited | No |

Q & A

Basic: How can researchers optimize the synthesis of 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide to achieve high yield and purity?

Methodological Answer:

The synthesis of hydrazino-tetrahydropyrimidine derivatives typically involves refluxing hydrazine derivatives with ketones or aldehydes in ethanol, followed by controlled solvent removal and crystallization. For example, a related synthesis of 2-acetylpyridine-4'-methylbenzoyl hydrazone (APMBH) achieved 90% yield by reacting 4-methylbenzoyl hydrazine with 2-acetylpyridine in ethanol under reflux for 3 hours . Key parameters include:

- Stoichiometry: Equimolar ratios of reactants (e.g., 0.03 mole each).

- Solvent Choice: Ethanol is preferred for its polarity and boiling point (78°C), enabling efficient reflux.

- Purification: Partial solvent removal followed by cooling induces crystallization. Washing with cold ethanol removes impurities.

- Drying: Oven drying at 70–80°C ensures residual solvent elimination.

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

A combination of techniques is recommended:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies hydrazino (–NH–NH₂) and tetrahydropyrimidine ring protons (δ 1.5–3.5 ppm for aliphatic protons).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C₅H₁₀N₂·HBr has a theoretical MW of 179.06 g/mol).

- Melting Point (mp): Sharp mp ranges (e.g., 150°C for APMBH ) indicate purity.

- Elemental Analysis: Matches calculated C, H, N percentages (e.g., C₅H₁₀N₂·HBr: C 33.54%, H 6.20%, N 15.64%).

Advanced: How can researchers resolve contradictions in reported reaction yields when using different hydrazine derivatives?

Methodological Answer:

Yield discrepancies often arise from variations in:

- Substituent Effects: Electron-withdrawing groups on hydrazines (e.g., 4-methylbenzoyl vs. phenylhydrazine) alter nucleophilicity and reaction kinetics .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may improve solubility but hinder crystallization. Ethanol balances reactivity and purification .

- Catalysis: Acidic or basic conditions can accelerate imine formation but risk side reactions (e.g., hydrolysis).

Validation Approach: - Conduct kinetic studies under controlled conditions (temperature, solvent, stoichiometry).

- Use HPLC or TLC to monitor intermediate formation and byproducts.

Advanced: What strategies are recommended for brominating the tetrahydropyrimidine core to expand its reactivity?

Methodological Answer:

Bromination strategies for similar heterocycles (e.g., 1,4-dihydropyridines) involve:

- Brominating Agents:

- N-Bromosuccinimide (NBS): Selective for allylic or benzylic positions.

- DBDMH (1,3-dibromo-5,5-dimethylhydantoin): Provides two bromine atoms per molecule, reducing reagent load .

- Reaction Conditions:

- Use anhydrous solvents (e.g., CCl₄) to avoid hydrolysis.

- Monitor reaction progress via UV-Vis (brominated products often show λmax shifts).

- Byproduct Mitigation:

- Low temperatures (0–5°C) suppress over-bromination.

- Column chromatography separates mono- vs. poly-brominated products.

Basic: What are critical stability considerations for storing this compound to prevent degradation?

Methodological Answer:

- Moisture Sensitivity: The hydrazino group (–NH–NH₂) is prone to oxidation. Store under inert gas (N₂/Ar) in sealed containers.

- Temperature: Long-term storage at –20°C slows decomposition.

- Light Exposure: Amber glass vials prevent UV-induced radical reactions.

- Analytical Monitoring: Periodic NMR or FT-IR checks detect hydrolyzed byproducts (e.g., NH₃ or hydrazine breakdown).

Advanced: How can novel derivatives be designed to study structure-activity relationships (SAR) in pharmacological contexts?

Methodological Answer:

- Core Modifications:

- Functionalization Routes:

- SAR Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.